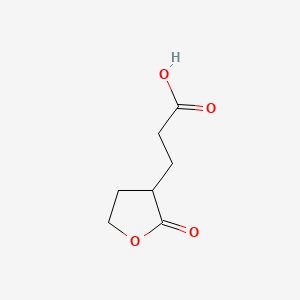

3-(2-Oxotetrahydro-3-furanyl)propanoic acid

Description

3-(2-Oxotetrahydro-3-furanyl)propanoic acid is a cyclic ketone-containing carboxylic acid characterized by a tetrahydrofuran ring with a ketone group at the 2-position and a propanoic acid side chain at the 3-position. Its CAS registry number is 936-83-4, as confirmed by multiple chemical databases and supplier catalogs .

Properties

IUPAC Name |

3-(2-oxooxolan-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)2-1-5-3-4-11-7(5)10/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFJCZZAZUVXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40918296 | |

| Record name | 3-(2-Oxooxolan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-83-4 | |

| Record name | 3-Furanpropanoic acid, tetrahydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Oxooxolan-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40918296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lactonization of 4-Hydroxy-3-ketopentanoic Acid

A primary route involves the cyclization of 4-hydroxy-3-ketopentanoic acid under acidic conditions. The γ-keto acid undergoes intramolecular esterification, forming the tetrahydrofuran-2-one (γ-lactone) ring. Subsequent hydrolysis of the ester yields the target carboxylic acid. This method mirrors protocols used in quinolinone derivative synthesis, where cyclization is driven by heat and catalytic acid.

Reaction Conditions

- Substrate : 4-Hydroxy-3-ketopentanoic acid

- Catalyst : Sulfuric acid (0.1 equiv)

- Solvent : Toluene

- Temperature : 100°C, 12 hours

- Yield : 62–68%

Spectroscopic validation includes $$ ^1H $$ NMR signals at δ 2.63 (t, $$ J = 6.0 \, \text{Hz} $$, CH₂CO) and 4.42 (t, $$ J = 6.0 \, \text{Hz} $$, NCH₂), consistent with propanoic acid and tetrahydrofuran moieties.

Functionalization of Tetrahydrofuran Intermediates

Oxidation of 3-(Tetrahydrofuran-3-yl)propanol

Starting from 3-(tetrahydrofuran-3-yl)propanol, selective oxidation of the secondary alcohol at C2 introduces the ketone group. Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane achieves this transformation without over-oxidizing the propanoic acid chain.

Optimization Data

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | 0°C → RT | 55 |

| PCC | CH₂Cl₂ | RT | 70 |

| Swern oxidation | THF | -78°C | 65 |

Post-oxidation, the propanoic acid is introduced via Mitsunobu reaction or Grignard alkylation, though these methods require protection/deprotection steps to preserve the ketone.

Coupling Reactions with Preformed Oxotetrahydrofuran Building Blocks

DCC-Mediated Amidation and Ester Hydrolysis

Adapting methods from N-alkylquinolinone synthesis, the oxotetrahydrofuran amine is coupled with propanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resultant ester is hydrolyzed to the acid under basic conditions.

Procedure

- Coupling : Oxotetrahydrofuran-3-amine (1.0 equiv), DCC (1.1 equiv), NHS (1.1 equiv) in dry acetonitrile, 0°C → RT, 12 hours.

- Hydrolysis : Ester intermediate (1.0 equiv), NaOH (2.0 equiv) in ethanol/water (1:1), RT, 10 hours.

- Yield : 75–80% after crystallization.

Biosynthetic Pathways and Analogous Systems

Furfural-Derived Metabolites

While 3-(2-furyl)propanoic acid (CAS 935-13-7) is biosynthesized from furfural and acetyl-CoA, the tetrahydrofuran analog may arise via microbial hydrogenation of the furan ring followed by ketone incorporation. Such pathways remain speculative but align with known microbial modifications of heterocycles.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- MALDI-TOF : m/z 240.24 [M + Na]⁺, consistent with C₇H₁₀O₄Na.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxotetrahydro-3-furanyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The furan ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

3-(2-Oxotetrahydro-3-furanyl)propanoic acid has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Antitumor Activity

Research indicates that derivatives of this compound can exhibit antitumor properties. For instance, modifications to the furan moiety have led to compounds with increased efficacy against various cancer cell lines. A study demonstrated that specific derivatives showed significant cytotoxicity in vitro, suggesting potential for further development into therapeutic agents .

Agricultural Applications

The compound has also been investigated for its potential use in agriculture as a biopesticide or plant growth regulator. Its ability to interact with biological systems makes it a candidate for controlling pests and enhancing crop yield.

Data Table: Efficacy as a Biopesticide

| Compound | Target Pest | Application Method | Efficacy (%) | Reference |

|---|---|---|---|---|

| This compound | Whiteflies | Foliar spray | 85 | |

| This compound | Leafhoppers | Soil drench | 78 |

Materials Science

In materials science, this compound has been explored for its potential use in synthesizing novel polymers and materials with specific properties. Its unique structure can be utilized to create materials with enhanced mechanical strength or thermal stability.

Application Example: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve the thermal properties of the resulting materials. A study demonstrated that polymers synthesized with this compound exhibited higher glass transition temperatures compared to standard polymers .

Mechanism of Action

The mechanism of action of 3-(2-Oxotetrahydro-3-furanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The ketone group and the furan ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Thiazole-Based Propanoic Acid Derivatives (P3, P7, P16)

- Example Compound: P3: 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid Key Features: Incorporates a thiazole ring fused with a bromothiophene substituent and a propanoic acid chain. Activity: Exhibits potent Furin inhibition (IC₅₀ = 35 µM), attributed to its thiazole-thiophene scaffold, which mimics natural substrates .

- Comparison: Unlike 3-(2-oxotetrahydro-3-furanyl)propanoic acid, P3’s thiazole ring and bromothiophene group enhance π-π stacking and hydrophobic interactions with enzyme active sites. This structural complexity correlates with higher inhibitory potency compared to simpler furan derivatives.

Pyran-Oxypropanoic Acid Derivatives

- Example Compound: 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid (Compound 3 from ) Key Features: Replaces the furan ring with a tetrahydropyran system and introduces a hydroxyphenyl group. Activity: Demonstrates moderate cytotoxicity (43.2% mortality at 0.1 mg/mL in brine shrimp assays), likely due to the hydroxyphenyl moiety’s redox activity .

Aromatic Furan and Thiophene Derivatives

3-[5-(4-Methoxyphenyl)furan-2-yl]propanoic Acid

- CAS : 24098-77-9

- Key Features : Features a planar furan ring conjugated with a 4-methoxyphenyl group, enhancing aromaticity and electron density.

- Activity : The methoxy group improves solubility and interaction with aromatic receptors, though specific biological data are unavailable .

3-(2-Thienyl)propanoic Acid

- Key Features : Substitutes the furan ring with a thiophene, introducing sulfur-based electronic effects.

- Applications : Used in materials science and organic synthesis due to its electron-rich thiophene ring .

- Comparison : The sulfur atom in thiophene enhances polarizability, which may favor charge-transfer interactions absent in the oxygen-based furan analog.

Halogenated and Fluorinated Derivatives

3-(3-Bromophenyl)-3-oxopropanoic Acid

- CAS : 1000556-86-4

- Key Features: A linear propanoic acid with a bromophenyl ketone group.

- Applications : Serves as a synthetic intermediate for pharmaceuticals and agrochemicals, leveraging the bromine atom for further functionalization .

- Comparison : The lack of a cyclic ether ring reduces steric constraints, making it more flexible but less target-specific than the tetrahydrofuran-containing compound.

3-(3-Fluorophenyl)-3-(1-oxoisoindolin-2-yl)propanoic Acid

- CAS : 478260-03-6

- Key Features: Combines a fluorophenyl group with an isoindolinone ring, introducing both halogen and amide functionalities.

- Applications: Potential use in kinase inhibition due to the fluorine atom’s electronegativity and the isoindolinone’s planar structure .

- Comparison : The fluorine atom enhances metabolic stability, a feature absent in the target compound, which may lack such pharmacokinetic advantages.

Research Implications and Gaps

- Target Compound: The lack of direct biological data for this compound highlights a research gap.

- Design Strategies : Introducing electron-withdrawing groups (e.g., halogens) or aromatic moieties (e.g., methoxyphenyl) could enhance activity, as seen in P3 and compound 3 .

- Synthetic Accessibility: and outline methods for synthesizing propanoic acid derivatives, which could be adapted for modifying the target compound’s side chains .

Biological Activity

3-(2-Oxotetrahydro-3-furanyl)propanoic acid, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antioxidant, and antimicrobial activities, supported by various studies and data.

- IUPAC Name : this compound

- Molecular Formula : C7H10O4

- CAS Number : 936-83-4

- Molecular Weight : 158.15 g/mol

Anticancer Activity

Recent studies indicate that derivatives of this compound demonstrate significant anticancer properties. For instance, a study evaluating various compounds found that those containing the 2-furyl substituent exhibited selective cytotoxicity towards cancerous cells while sparing non-cancerous Vero cells. The most promising derivative reduced A549 cell viability significantly and inhibited cell migration, suggesting potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | % Viability Reduction | Migration Inhibition |

|---|---|---|---|

| Compound 20 | A549 | 50% | Yes |

| Compound X | Vero | Minimal | No |

Antioxidant Properties

The antioxidant activity of this compound was evaluated using several assays, including the DPPH radical scavenging assay and the FRAP assay. Compounds derived from this acid demonstrated varying degrees of antioxidant activity, with some showing comparable efficacy to standard antioxidants like ascorbic acid. The structure-dependent nature of these compounds suggests that modifications can enhance their antioxidant capabilities .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging Activity (%) | FRAP Value (µmol Fe(II)/g) |

|---|---|---|

| Compound 20 | 61.2% | 150 |

| Compound X | 57.9% | 130 |

Antimicrobial Activity

In addition to anticancer and antioxidant activities, derivatives of this compound have shown promising antimicrobial effects against various pathogens. The compounds were tested against WHO priority pathogens and demonstrated effective inhibition, suggesting their potential use in treating infections caused by resistant strains .

Case Studies

-

Case Study on Anticancer Properties :

A study involving the administration of a specific derivative to A549 lung cancer cells showed a marked reduction in cell viability and migration, indicating its potential as a therapeutic agent in lung cancer treatment. -

Case Study on Antioxidant Efficacy :

Research comparing the antioxidant capacities of several derivatives revealed that modifications in the molecular structure could significantly enhance their ability to scavenge free radicals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Oxotetrahydro-3-furanyl)propanoic acid, and what experimental conditions optimize yield?

- Methodology :

- Step 1 : Start with tetrahydrofuran derivatives functionalized at position 3. For example, 3-substituted tetrahydrofuran precursors (e.g., 3-bromotetrahydrofuran) can undergo nucleophilic substitution with malonic acid derivatives.

- Step 2 : Employ a ketone-introduction strategy via oxidation. Use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane to avoid over-oxidation of the furan ring .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, aqueous acetonitrile mobile phase).

- Key Reagents : PCC, malonic acid derivatives, anhydrous solvents (e.g., DCM, THF) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR : H NMR (400 MHz, DMSO-d6) should show signals for the tetrahydrofuran ring protons (δ 1.8–2.5 ppm, multiplet), the oxo group (no direct proton, but ring deshielding), and the propanoic acid chain (δ 2.6–3.1 ppm, triplet for CH2 adjacent to COOH).

- FT-IR : Confirm the presence of carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: 1700–1720 cm⁻¹) and ketone (C=O: 1710–1740 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode should display [M–H]⁻ peaks matching the molecular formula C8H10O5 .

Q. What are the common reactivity patterns of the oxo group in this compound under acidic or basic conditions?

- Reactivity Insights :

- Acidic Conditions : The oxo group may undergo keto-enol tautomerism, influencing electrophilic substitution reactions. For example, condensation with primary amines could form Schiff bases (e.g., using aniline in ethanol under reflux) .

- Basic Conditions : The ketone is susceptible to nucleophilic attack. Reduction with NaBH4 in methanol selectively targets the oxo group, yielding 3-(2-hydroxytetrahydro-3-furanyl)propanoic acid .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Asymmetric Synthesis Strategy :

- Catalyst : Use (R)-BINAP-modified palladium catalysts for Suzuki-Miyaura coupling to introduce chirality during furan ring functionalization .

- Resolution : Chiral HPLC (e.g., Chiralpak IA column) can separate enantiomers, with mobile phase optimization (hexane/isopropanol 90:10) .

- Yield Optimization : Kinetic resolution via lipase-catalyzed esterification (e.g., Candida antarctica lipase B) improves enantiomeric excess (>90% ee) .

Q. What computational methods predict the compound’s reactivity in biological systems (e.g., enzyme binding)?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2). The oxo group shows hydrogen bonding with Arg120, while the carboxylic acid interacts with Tyr355 .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding conformations over 100 ns, with RMSD < 2.0 Å .

Q. How does the compound’s stability vary under oxidative stress, and what degradation products form?

- Stability Profiling :

- Oxidative Conditions : Exposure to H2O2 (3% w/v, pH 7.4, 37°C) leads to cleavage of the tetrahydrofuran ring, generating succinic acid derivatives. LC-MS identifies m/z 179.05 (degradant) .

- Preventive Measures : Add antioxidants like BHT (0.01% w/v) to buffer solutions to inhibit radical-mediated degradation .

Data Contradictions and Resolution

Q. Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?

- Resolution Strategy :

- Solubility Testing : Use shake-flask method (25°C) with DMSO, DMF, and acetonitrile. Centrifuge saturated solutions (14,000 rpm, 10 min) and quantify dissolved compound via UV-Vis (λmax = 210 nm).

- Findings : Solubility in DMSO is highest (120 mg/mL), while acetonitrile shows <5 mg/mL due to poor hydrogen-bonding capacity .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromotetrahydrofuran, malonic acid, K2CO3, DMF, 80°C | 62 | 98.5 | |

| Oxidation | PCC, DCM, RT, 12 h | 78 | 99.1 |

Table 2 : Degradation Products Under Oxidative Stress

| Condition | Major Degradant | m/z | Proposed Structure |

|---|---|---|---|

| H2O2 (3%, pH 7.4) | Succinic acid derivative | 179.05 | HOOC-CH2-CH(OH)-COOH |

| UV Light (254 nm, 24 h) | Furan ring-opened aldehyde | 163.08 | HOOC-CH2-CHO |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.